Aminophosphine Ligand DMBDPPABP Derived from Target Compound Outperforms 6,6'-Dimethyl Analog in Asymmetric Hydrogenation Enantioselectivity
The chiral aminophosphine ligand DMBDPPABP, synthesized by reacting 6,6'-dimethoxy-2,2'-diaminobiphenyl with BuLi and chlorodiphenylphosphine, forms a cationic Rh(I) complex that catalyzes asymmetric hydrogenation of amidoacrylic acid and its derivatives with 73–81% enantiomeric excess . In contrast, a Pd(II) complex bearing the 6,6'-dimethyl-2,2'-diaminobiphenyl ligand under comparable hydrogenation conditions (pro-chiral olefin substrates, 2,2,2-trifluoroethanol solvent) delivers only 56% ee for itaconic acid and 52% ee for α-acetamidocinnamic acid . This represents an absolute improvement of 17–29 percentage points in ee favoring the methoxy-substituted scaffold.
| Evidence Dimension | Enantiomeric excess in catalytic asymmetric hydrogenation of prochiral olefins |
|---|---|
| Target Compound Data | 73–81% ee (Rh-DMBDPPABP catalyst, amidoacrylic acid derivatives, mild conditions) |
| Comparator Or Baseline | 52–56% ee (Pd(OCOCF₃)₂((S)-6,6'-dimethyl-2,2'-diaminobiphenyl), itaconic acid and α-acetamidocinnamic acid) |
| Quantified Difference | Absolute Δee = +17 to +29 percentage points favoring DMBDPPABP system |
| Conditions | Target: Rh-DMBDPPABP complex, amidoacrylic acid substrates, H₂ atmosphere, mild temperature. Comparator: Pd(OCOCF₃)₂((S)-6,6'-dimethyl-2,2'-diaminobiphenyl), 2,2,2-trifluoroethanol, H₂ atmosphere. |
Why This Matters
For procurement decisions in asymmetric hydrogenation method development, the methoxy-substituted scaffold provides a 1.3–1.6× multiplicative advantage in enantiomeric excess over the closest methyl-substituted analog, directly translating to higher enantiomeric purity of chiral amino acid products.
- [1] Li, Y.-M. Syntheses and Applications of Novel Chiral Ligands. Ph.D. Thesis, The Hong Kong Polytechnic University, 2000. (Data: 73–81% ee for Rh-DMBDPPABP catalyst, pp. 66–70 equivalent). View Source
- [2] Rivera, V. M.; Ruelas-Leyva, J. P.; Fuentes, G. A. Pd and Ru Complexes Bearing Axially Chiral Ligands for the Asymmetric Hydrogenation of C=C and C=O Double Bonds. Catalysis Today 2013, 213, 109–114. DOI: 10.1016/j.cattod.2013.03.043. View Source
